
(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid
Descripción general
Descripción
“(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid” is a type of boronic acid, which is a highly valuable building block in organic synthesis . Boronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can be converted into a broad range of functional groups .
Molecular Structure Analysis
The molecular structure of “(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a piperidine ring and a benzyloxy group .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in a variety of chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It can be used to create novel boronic acid inhibitors, which are a class of compounds with potential therapeutic applications in targeting enzymes like proteases .
Biochemistry
Within biochemistry, 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid serves as a reagent in the study of enzyme interactions. Its boronic acid group can form reversible covalent bonds with the active sites of enzymes, making it valuable for probing enzyme mechanisms .
Pharmacology
Pharmacologically, the compound can be involved in drug design, particularly in the development of drugs that utilize boron atoms for neutron capture therapy. This therapy is used for treating cancer by capturing thermal neutrons on boron, which then emits alpha particles to destroy cancer cells .
Organic Synthesis
In organic synthesis, the compound is used in Suzuki-Miyaura cross-coupling reactions, a widely employed method for creating carbon-carbon bonds. This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and polymers .
Analytical Chemistry
Analytically, 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .
Materials Science
In materials science, the boronic acid moiety of the compound can be used to modify surfaces or create functional materials. For example, it can be used to attach organic molecules to metal oxides or to create sensors for detecting biological molecules .
Chemical Biology
Chemical biologists use this compound to study cell signaling pathways. The boronic acid group can interact with sugars and other biomolecules, which is useful for understanding cellular processes and developing new diagnostic tools .
Environmental Science
Lastly, in environmental science, derivatives of this compound could be explored for their potential use in environmental remediation. For instance, they could be used to create materials that capture pollutants or serve as indicators of environmental quality .
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium) in a process known as transmetalation .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .
Result of Action
Boronic acids and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the temperature and storage conditions can impact the stability of the compound .
Direcciones Futuras
The field of boronic acid chemistry continues to be a vibrant area of research, with new synthetic methods and applications being developed regularly . Future directions in this field may include the development of more efficient and selective synthetic methods, the exploration of new reaction mechanisms, and the design of novel boronic acid-based materials and pharmaceuticals .
Propiedades
IUPAC Name |
(4-phenylmethoxy-2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O3/c21-17(22)14-11-18-16(20-9-5-2-6-10-20)19-15(14)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,21-22H,2,5-6,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOMEULVXQDYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OCC2=CC=CC=C2)N3CCCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675310 | |
| Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309980-72-0 | |
| Record name | [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



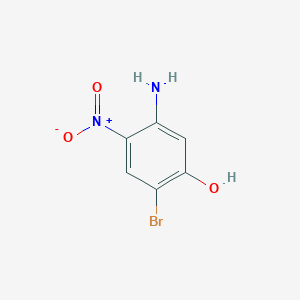
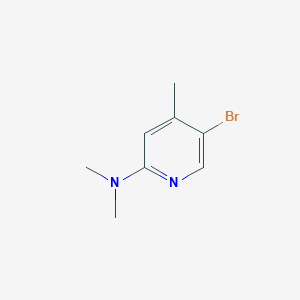
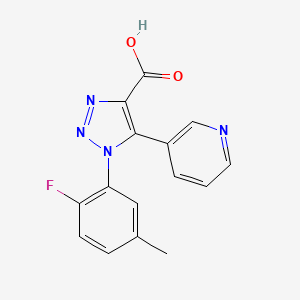

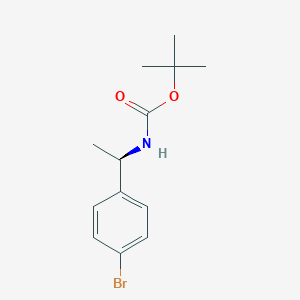
methanone](/img/structure/B1522650.png)
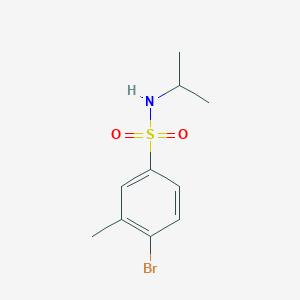

![5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522655.png)
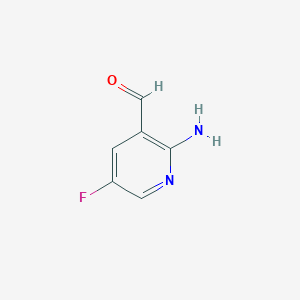
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)


